molecular formula C12H9N3O2 B13094199 5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione

5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B13094199
M. Wt: 227.22 g/mol
InChI Key: BYTYGHDKWMLWQY-UHFFFAOYSA-N
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Description

5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione is a heterocyclic compound featuring a dihydrophthalazine-dione core substituted with a pyrrole group at the 5-position. Its structure combines the planar aromaticity of pyrrole with the fused bicyclic system of phthalazinedione, conferring unique electronic and steric properties.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

5-pyrrol-1-yl-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C12H9N3O2/c16-11-8-4-3-5-9(15-6-1-2-7-15)10(8)12(17)14-13-11/h1-7H,(H,13,16)(H,14,17)

InChI Key

BYTYGHDKWMLWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=CC3=C2C(=O)NNC3=O

Origin of Product

United States

Preparation Methods

Preparation of 2,3-Dihydrophthalazine-1,4-dione Core

Reagents Conditions Yield (%) Notes
Phthalic anhydride + Hydrazine hydrate Reflux in ethanol for 3–5 hours 75–85 Formation of dihydrophthalazine-1,4-dione scaffold

Halogenation (if needed for substitution)

Reagents Conditions Yield (%) Notes
4-Iodophthalic anhydride + Hydrazine hydrate Reflux in ethanol 70–80 Produces 6-iodo-2,3-dihydrophthalazine-1,4-dione intermediate

Pyrrole Coupling

Reagents Catalyst/Conditions Yield (%) Notes
Halogenated dihydrophthalazine + Pyrrole Pd or Rh catalyst, base, reflux or microwave-assisted 60–75 Buchwald-Hartwig amination or Rh-catalyzed spirocyclization reported for similar derivatives

Example Reaction Conditions:

  • Solvent: Ethanol or DMF
  • Catalyst: Pd(OAc)2 or Rh(III) complexes
  • Base: K2CO3 or Cs2CO3
  • Temperature: 80–120 °C
  • Time: 6–12 hours under inert atmosphere

Research Findings and Analytical Data

Spectroscopic Characterization

  • IR Spectroscopy:
    Strong absorptions at ~1770 and 1710 cm⁻¹ corresponding to the two carbonyl groups of the dihydrophthalazine-1,4-dione ring.

  • NMR Spectroscopy:

    • ^1H NMR shows aromatic protons from the phthalazine and pyrrole rings between 6.0–8.5 ppm.
    • NH proton of pyrrole typically appears as a singlet around 9–10 ppm, exchangeable with D2O.
  • Mass Spectrometry:
    Molecular ion peaks consistent with the expected molecular weight, confirming the substitution.

Yields and Purity

  • Reported yields for similar phthalazine derivatives functionalized with heterocycles range from 60% to 85% depending on reaction conditions and purification efficiency.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Observations Yield (%)
Core Synthesis Phthalic anhydride + hydrazine hydrate, reflux Formation of 2,3-dihydrophthalazine-1,4-dione 75–85
Halogenation (if required) 4-Iodophthalic anhydride + hydrazine hydrate Iodinated intermediate for coupling 70–80
Pyrrole Coupling Pd or Rh catalyst, base, solvent, heat Formation of 5-(1H-Pyrrol-1-yl) derivative 60–75

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce dihydrophthalazine derivatives.

Scientific Research Applications

5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Core Structure and Substituent Effects

The dihydrophthalazine-dione core is shared across several derivatives, but substituent variations significantly alter their properties:

Compound Name Substituent(s) Molecular Formula Key Applications/Properties Reference ID
5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione 5-pyrrole C₁₂H₉N₃O₂ Potential intermediate for tricyclic systems, unexplored bioactivity
Luminol (5-amino-2,3-dihydrophthalazine-1,4-dione) 5-amino C₈H₇N₃O₂ Chemiluminescence, lipid solubility for cellular assays
5-Hydroxy-2,3-dihydrophthalazine-1,4-dione 5-hydroxy C₈H₆N₂O₃ Unknown bioactivity, structural analog
8-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione 8-chloro, 2-methyl C₉H₇ClN₂O₂ Intermediate for tricyclic compounds
2-Phenyl-2,3-dihydrophthalazine-1,4-dione 2-phenyl C₁₄H₁₀N₂O₂ Ligand for 5HT1A/5HT2A receptor studies

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., amino in luminol) enhance luminescence, while electron-withdrawing groups (e.g., chloro) increase reactivity in further functionalization .
  • Steric Effects : Bulky substituents like phenyl or pyrrole may hinder isomerization or cyclization reactions, as seen in failed attempts to isomerize pyrrole-substituted analogs .

Chemical Reactivity

  • Stability : The dihydrophthalazine-dione core is stable under acidic, basic, and high-temperature conditions, as evidenced by unsuccessful isomerization attempts of related compounds .
  • Functionalization : N-Alkylation at the NH group is feasible for derivatives like 2b–2d, enabling chain elongation for tricyclic systems . Pyrrole-substituted analogs may exhibit restricted alkylation due to steric hindrance.

Comparison of Bioactivity :

Compound Bioactivity/Application Mechanism/Advantage
Luminol Chemiluminescence Lipid solubility enables cell penetration
Pyrrole-Substituted Derivative Unknown Potential for tricyclic drug scaffolds
5-Hydroxy Derivative Biosensor development Selective interaction with ascorbic acid

Biological Activity

5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione (CAS No. 1795300-02-5) is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H10_{10}N2_{2}O2_{2}, with a molecular weight of 226.22 g/mol. The compound features a pyrrole ring attached to a dihydrophthalazine core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP10 and PARP15, which are involved in DNA repair mechanisms. Inhibition of these enzymes leads to increased apoptosis in cancer cells. For instance, derivatives of this compound demonstrated IC50_{50} values in the range of 130–160 nM against PARP10, indicating potent inhibitory activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it exhibits significant antibacterial activity against various strains of bacteria. Minimum inhibitory concentration (MIC) assays revealed effective concentrations that inhibit bacterial growth, suggesting its potential as an antimicrobial agent .

Antioxidant Properties

Antioxidant activity is another important aspect of the biological profile of this compound. The compound has been found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of chronic conditions such as cardiovascular diseases and cancer .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of PARP Enzymes : By inhibiting PARP10 and PARP15, the compound disrupts DNA repair processes in cancer cells, leading to increased cell death.
  • Antioxidant Mechanism : The ability to neutralize free radicals helps mitigate oxidative damage in cells, thereby reducing inflammation and cellular aging.

Study 1: Anticancer Efficacy

A study published in July 2022 explored new analogues derived from this compound. The cyclobutyl derivative was particularly effective in rescuing cells from PARP10-induced apoptosis. This study emphasizes the role of structural modifications in enhancing biological efficacy .

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of various derivatives based on the dihydrophthalazine scaffold. The results indicated that certain modifications led to improved antibacterial activity against resistant strains of bacteria .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibits PARP10/15
AntimicrobialSignificant antibacterial effect
AntioxidantFree radical scavenging

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